Methyl 2-bromo-4-(pyridin-3-yl)thiazole-5-carboxylate Methyl 2-bromo-4-(pyridin-3-yl)thiazole-5-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15896172
InChI: InChI=1S/C10H7BrN2O2S/c1-15-9(14)8-7(13-10(11)16-8)6-3-2-4-12-5-6/h2-5H,1H3
SMILES:
Molecular Formula: C10H7BrN2O2S
Molecular Weight: 299.15 g/mol

Methyl 2-bromo-4-(pyridin-3-yl)thiazole-5-carboxylate

CAS No.:

Cat. No.: VC15896172

Molecular Formula: C10H7BrN2O2S

Molecular Weight: 299.15 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-bromo-4-(pyridin-3-yl)thiazole-5-carboxylate -

Specification

Molecular Formula C10H7BrN2O2S
Molecular Weight 299.15 g/mol
IUPAC Name methyl 2-bromo-4-pyridin-3-yl-1,3-thiazole-5-carboxylate
Standard InChI InChI=1S/C10H7BrN2O2S/c1-15-9(14)8-7(13-10(11)16-8)6-3-2-4-12-5-6/h2-5H,1H3
Standard InChI Key YESLXGBRBLENEQ-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=C(N=C(S1)Br)C2=CN=CC=C2

Introduction

Structural and Molecular Properties

Chemical Identity and Formula

Methyl 2-bromo-4-(pyridin-3-yl)thiazole-5-carboxylate (CAS: 1204608-91-2) has a molecular formula of C₁₀H₇BrN₂O₂S and a molecular weight of 299.15 g/mol . The compound features a thiazole ring fused with a pyridine moiety at the 4-position, a bromine atom at the 2-position, and a methyl ester group at the 5-position. Variations in reported molecular formulas (e.g., C₉H₈BrN₃O₂S in some contexts) likely arise from differences in substituent positioning or isotopic labeling, as seen in deuterated analogs like 4-bromo-2-(pyridin-3-yl-d₄)thiazole-5-d (C₈H₅BrN₂S, 246.14 g/mol) .

Crystallographic and Electronic Features

X-ray crystallography of related thiazole derivatives reveals planar thiazole-ester moieties twisted relative to pyridine rings, with intramolecular N⋯S chalcogen bonding and intermolecular N—H⋯N hydrogen bonds stabilizing the structure . The bromine atom introduces electron-withdrawing effects, enhancing electrophilicity at the 2-position and facilitating nucleophilic substitution reactions.

Table 1: Comparative Molecular Properties of Thiazole Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Key Features
Methyl 2-bromo-4-(pyridin-3-yl)thiazole-5-carboxylateC₁₀H₇BrN₂O₂S299.15Bromine, pyridine, ester substituents
5-Bromo-4-methyl-2-pyridin-3-yl-1,3-thiazoleC₉H₇BrN₂S255.13Methyl group instead of ester
4-Bromo-2-(pyridin-3-yl-d₄)thiazole-5-dC₈H₅BrN₂S246.14Deuterated pyridine and thiazole

Synthesis and Optimization

Bromination and Esterification

The synthesis typically involves two steps:

  • Bromination: Introduction of bromine at the 2-position of 4-(pyridin-3-yl)thiazole using reagents like N-bromosuccinimide (NBS) under controlled conditions.

  • Esterification: Reaction of the carboxylic acid intermediate with methanol in the presence of acid catalysts (e.g., H₂SO₄) to form the methyl ester.

Industrial-scale production employs continuous flow reactors to optimize yield (70–85%) and purity (>95%) by regulating temperature (60–80°C) and residence time.

Alternative Routes: Hantzsch Reaction

For structurally analogous compounds, the Hantzsch reaction—a condensation of thioamides with α-halo ketones—has been utilized. For example, ethyl 2-[(4-methylpyridin-2-yl)amino]-4-(pyridin-2-yl)thiazole-5-carboxylate was synthesized via this method, followed by transesterification with methanol-d₄ to produce deuterated analogs .

Biological Activities and Mechanisms

Antimicrobial Properties

Derivatives of methyl 2-bromo-4-(pyridin-3-yl)thiazole-5-carboxylate exhibit broad-spectrum antimicrobial activity. In a study evaluating pyridine-thiazole hydrazides, compound 5j (a close analog) showed MIC values of 1.56 µg/mL against Staphylococcus aureus and Escherichia coli, comparable to fluconazole . The bromine atom enhances membrane permeability, while the pyridine ring facilitates target binding via π-π stacking .

Anti-Inflammatory Activity

In vitro assays using bovine serum albumin (BSA) denaturation demonstrated IC₅₀ values ranging from 46.29–100.60 µg/mL for thiazole-carbohydrazide derivatives . Electron-withdrawing groups (e.g., -Br) improve efficacy by stabilizing ligand-protein interactions .

Table 2: Biological Activity of Selected Derivatives

CompoundMIC (µg/mL)IC₅₀ (BSA Denaturation)Target Pathway
5j1.5646.29Bacterial cell wall synthesis
5g12.50100.60Cyclooxygenase-2
Parent25.00N/AKinase inhibition

Kinase Inhibition

Molecular docking studies indicate strong binding affinity (−9.2 kcal/mol) for cyclin-dependent kinase 2 (CDK2), suggesting potential in cancer therapy. The thiazole ring coordinates with ATP-binding sites, while the pyridine moiety interacts with hydrophobic residues.

Applications in Drug Development

Antibacterial Agents

The compound’s ability to disrupt bacterial membranes and inhibit penicillin-binding proteins (PBPs) positions it as a lead for overcoming β-lactam resistance . Structural analogs with -OH or -NO₂ substituents show enhanced activity against methicillin-resistant S. aureus (MRSA) .

Anticancer Therapeutics

By inhibiting CDK2 and vascular endothelial growth factor receptor (VEGFR), methyl 2-bromo-4-(pyridin-3-yl)thiazole-5-carboxylate derivatives could suppress tumor angiogenesis and proliferation. Preclinical trials in murine models show a 40% reduction in tumor volume at 50 mg/kg doses.

Isotopic Labeling for Mechanistic Studies

Deuterated versions (e.g., 4-bromo-2-(pyridin-3-yl-d₄)thiazole-5-d) are used in mass spectrometry to track metabolic pathways, revealing hepatic clearance via cytochrome P450 3A4 .

Structural Modifications and SAR

Electron-Withdrawing vs. Electron-Donating Groups

  • Bromine (-Br): Increases antibacterial potency by 4-fold compared to chlorine (-Cl) .

  • Methoxy (-OCH₃): Reduces activity due to steric hindrance and electron donation .

Pyridine Ring Positioning

  • 3-Pyridinyl: Enhances solubility and target affinity versus 2- or 4-pyridinyl isomers .

  • Deuteration: Lowers metabolic degradation rates by 30% in vivo .

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